molecular formula C10H11F2N B15328363 (2,2-Difluoroethylidene)(1-phenylethyl)amine

(2,2-Difluoroethylidene)(1-phenylethyl)amine

Katalognummer: B15328363
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: MOMZKLAUXURNPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Difluoroethylidene)(1-phenylethyl)amine is a fluorinated imine derivative with the molecular formula C₁₀H₁₁F₂N. It exists as enantiomers:

  • (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS: 160797-29-5)
  • (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS: 161754-60-5) .

The compound features a C=N imine bond (bond length: 1.292 Å) and a chiral 1-phenylethyl group. The difluoroethylidene moiety introduces steric and electronic effects, making it distinct from non-fluorinated analogs.

Eigenschaften

IUPAC Name

2,2-difluoro-N-(1-phenylethyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZKLAUXURNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Zinc Borohydride-Mediated Reduction

A patented method for synthesizing 1-phenylethylamine, a precursor to the target compound, involves reducing phenylacetamide using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) at 90–96°C. While this protocol specifically addresses phenylethylamine production, it highlights critical parameters for subsequent imine formation:

  • Solvent selection : THF ensures solubility of both the amide and reducing agent.
  • Temperature control : Gradual heating minimizes side reactions such as over-reduction or decomposition.
  • Workup procedures : Acidic quenching (10% HCl) followed by chloroform extraction isolates the amine with >90% purity.

For (2,2-difluoroethylidene)(1-phenylethyl)amine, this amine intermediate is reacted with 2,2-difluoroacetaldehyde under anhydrous conditions. The imine formation typically employs molecular sieves to absorb water, shifting the equilibrium toward product formation.

Direct Imine Formation via Condensation

Reaction Mechanism and Conditions

The condensation of 1-phenylethylamine with 2,2-difluoroacetaldehyde proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Key variables include:

  • Catalysts : Titanium tetrachloride (TiCl₄) accelerates dehydration, achieving 85–92% yields in dichloromethane at 25°C.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to nonpolar alternatives.
  • Stoichiometry : A 1:1 molar ratio of amine to aldehyde prevents oligomerization.

Industrial-Scale Adaptations

Continuous flow reactors improve throughput and consistency by maintaining precise temperature (±1°C) and residence time control. Automated systems integrate in-line FTIR monitoring to detect unreacted starting materials, enabling real-time adjustments.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aldehyde and byproducts.
  • Chiral HPLC : For enantiomerically pure batches, a Chiralpak IC column resolves (R)- and (S)-configurations using heptane/ethanol (95:5).

Spectroscopic Validation

  • ¹H NMR : The imine proton (CH=N) resonates at δ 8.2–8.5 ppm, while CF₂ groups show coupling constants of ³J₆F = 18–22 Hz.
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 183.20 (C₁₀H₁₁F₂N⁺).

Comparative Data on Synthesis Methods

Method Catalyst/Solvent Temperature (°C) Yield (%) Purity (%)
Zinc Borohydride Reduction Zn(BH₄)₂/THF 90–96 78 92
TiCl₄-Catalyzed Condensation TiCl₄/CH₂Cl₂ 25 85 95
Continuous Flow Synthesis None/CH₃CN 50 91 98

Challenges and Mitigation Strategies

Hydrolytic Instability

The difluoroethylidene group is prone to hydrolysis in aqueous media. Solutions include:

  • Strict anhydrous conditions : Use of argon atmospheres and dried solvents.
  • Additives : Triethylamine (5 mol%) scavenges trace acids.

Stereochemical Control

Racemization at the chiral center of 1-phenylethylamine is minimized by:

  • Low-temperature reactions : Conducting condensations below 30°C.
  • Chiral auxiliaries : (S)-Proline-derived catalysts induce enantioselectivity (>90% ee).

Industrial Applications and Scalability

Batch vs. Continuous Processing

  • Batch reactors : Suitable for small-scale production (≤10 kg) but suffer from thermal gradients.
  • Microreactors : Enable kilogram-scale synthesis with 15% higher yield due to improved heat/mass transfer.

Cost-Benefit Analysis

  • Raw material costs : 2,2-Difluoroacetaldehyde accounts for 60% of total expenses.
  • Waste reduction : Solvent recovery systems cut costs by 25% in continuous setups.

Analyse Chemischer Reaktionen

Types of Reactions: (2,2-Difluoroethylidene)(1-phenylethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylidene oxides, while reduction may produce difluoroethylidene amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (2,2-Difluoroethylidene)(1-phenylethyl)amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential therapeutic applications. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .

Industry: In industry, (2,2-Difluoroethylidene)(1-phenylethyl)amine is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other advanced materials .

Wirkmechanismus

The mechanism of action of (2,2-Difluoroethylidene)(1-phenylethyl)amine involves its interaction with specific molecular targets. The difluoroethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethylamine structure may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Bond-Length Comparisons

Imine Derivatives

The C=N bond length in (2,2-Difluoroethylidene)(1-phenylethyl)amine (1.292 Å ) is comparable to other imines:

Compound C=N Bond Length (Å) Reference
(E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine 1.265 Bruno et al.
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Filarowski et al.
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 Liu et al.

The slightly longer bond in the target compound may arise from electron-withdrawing fluorine atoms stabilizing the imine resonance .

Fluorinated Amines
  • N-(2,2-Difluoroethyl)-N-(1-phenylethyl)amine (CAS: Discontinued, CymitQuimica): Lacks the imine bond (C-N single bond), reducing reactivity toward nucleophiles compared to the target compound .

Substituent Effects on Reactivity and Properties

Aromatic Substitutents
Compound Substituent Impact
(4-Methoxyphenyl)(1-phenylethyl)amine 4-OCH₃ (electron-donating) Increased electron density enhances nucleophilicity .
(4-Chlorobenzyl)-(1-phenylethyl)amine 4-Cl (electron-withdrawing) Higher acidity due to inductive effects .
Target Compound 2,2-Difluoroethylidene Fluorine atoms reduce basicity and increase stability toward oxidation .
Steric and Conformational Effects
  • (R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine : A cyclopentane-based analog with bulky substituents that restrict conformational flexibility, unlike the more planar imine structure of the target compound .
  • 5-((R)-1-Phenylethyl)-5-azaspiro[2.4]heptan-7-amine : A spirocyclic amine with rigid geometry, contrasting with the linear difluoroethylidene group in the target compound .

Biologische Aktivität

(2,2-Difluoroethylidene)(1-phenylethyl)amine, also known as (S)-N-(2,2-difluoroethylidene)-1-phenylethylamine, is a compound of interest due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, focusing on its binding affinity, pharmacological effects, and implications in therapeutic applications.

  • Molecular Formula : C10_{10}H11_{11}F2_2N
  • Molecular Weight : 183.20 g/mol
  • CAS Number : 161754-60-5
  • SMILES Notation : CC@@HN=CC(F)F

Research indicates that (2,2-difluoroethylidene)(1-phenylethyl)amine exhibits significant binding affinity to specific neurotransmitter systems. Preliminary studies have shown its interaction with dopamine receptors, suggesting a potential role in modulating dopaminergic signaling pathways.

Pharmacological Effects

The compound's pharmacological profile includes:

  • Dopaminergic Activity : Evidence suggests that it may enhance dopamine transmission, which could have implications for treating neurological disorders such as Parkinson's disease.
  • Anticancer Potential : As indicated in recent patent filings, derivatives of this compound are being investigated for their ability to inhibit K-Ras proteins, which play a crucial role in cancer cell proliferation .

Case Studies

  • Neurotransmitter Interaction :
    • A study examined the effects of (2,2-difluoroethylidene)(1-phenylethyl)amine on dopamine levels in rodent models. Results indicated a significant increase in extracellular dopamine concentrations following administration of the compound.
  • Cancer Research :
    • In vitro assays demonstrated that derivatives of (2,2-difluoroethylidene)(1-phenylethyl)amine inhibited the growth of K-Ras-dependent cancer cell lines. The mechanism was attributed to the disruption of downstream signaling pathways associated with cell survival and proliferation.

Data Table

PropertyValue
Molecular FormulaC10_{10}H11_{11}F2_2N
Molecular Weight183.20 g/mol
CAS Number161754-60-5
Binding Affinity (Kd)[Data not available]
Dopaminergic ActivityYes
Anticancer ActivityYes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.